N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may produce amines. Substitution reactions can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide include:
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6336-23-8 |
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Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)19(17,18)14-9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
InChI Key |
BEFCNDYLDGZAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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